AB-Chmica

Description

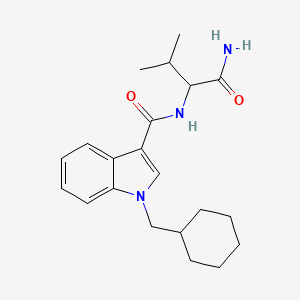

Structure

2D Structure

3D Structure

Properties

CAS No. |

2219330-90-0 |

|---|---|

Molecular Formula |

C21H29N3O2 |

Molecular Weight |

355.5 g/mol |

IUPAC Name |

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)indole-3-carboxamide |

InChI |

InChI=1S/C21H29N3O2/c1-14(2)19(20(22)25)23-21(26)17-13-24(12-15-8-4-3-5-9-15)18-11-7-6-10-16(17)18/h6-7,10-11,13-15,19H,3-5,8-9,12H2,1-2H3,(H2,22,25)(H,23,26) |

InChI Key |

BLLKAWANSRRHLA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3CCCCC3 |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization of Ab Chmica

Established Synthetic Routes for AB-Chmica and Analogues

Established synthetic routes for indazole-3-carboxamide synthetic cannabinoids, including AB-CHMINACA, typically involve the coupling of an indazole-3-carboxylic acid intermediate with an amino acid derivative. One described synthesis of (S)-AB-CHMINACA involves the reaction of 1-(cyclohexylmethyl)-1H-indazole-3-carboxylic acid with L-valinamide. drugsandalcohol.ie This method can be adapted to synthesize (R)-AB-CHMINACA by substituting L-valinamide with D-valinamide. drugsandalcohol.ie Using valinamide (B3267577) would yield racemic AB-CHMINACA. drugsandalcohol.ie

A potential precursor for AB-CHMINACA is methyl 1H-indazole-3-carboxylate, which can be prepared from 1H-indole-2,3-dione. drugsandalcohol.ie The synthesis of AB-CHMINACA has been based on the synthesis of related compounds like AMB-CHMINACA, with specific optimizations such as the addition of extra reagents and modification of reaction temperature and time. nih.gov

General synthetic pathways for synthetic cannabinoids, including those with indazole cores, often involve coupling reactions. One common route starts with an indole (B1671886) or indazole carboxylic acid, followed by the addition of the amine head group. caymanchem.com Another route begins with the indole or indazole carboxylic acid and involves the addition of the tail piece. caymanchem.com

Principles of Chemical Derivatization for Structure Modification

Chemical derivatization, or chemical structure modification, is a technique frequently employed in chemical analysis and synthesis to alter the properties of a compound. sci-hub.se In the context of compounds like this compound, derivatization can be used to enhance detectability, improve chromatographic performance, or modify chemical stability for analytical purposes. sci-hub.secolab.ws It can also be used in synthesis to introduce new functional groups or alter existing ones, leading to analogues with potentially different properties.

Common derivatization strategies involve modifying functional groups such as hydroxyl, thiol, amino, carbonyl, and carboxyl groups. sci-hub.se For example, carboxylic acids can be converted into esters, amides, acyl hydrazides, or hydroxamic acids, which can introduce chromophores or fluorophores for detection or change the compound's hydrophilicity. sci-hub.secolab.ws The choice of derivatization approach depends on the analytical goal, the functional groups present, the concentration of the analyte, and the complexity of the matrix. sci-hub.se

In synthetic chemistry, derivatization is a key principle for exploring structure-activity relationships (SARs) by systematically modifying specific parts of a molecule, such as the core, linker, head, or tail groups in synthetic cannabinoids. unodc.orgservice.gov.ukkcl.ac.uk This allows researchers to understand how structural changes impact chemical and biological properties.

Exploration of Novel Synthetic Methodologies Applicable to this compound Analogues

The field of synthetic cannabinoids has seen continuous evolution through systematic structural modifications to circumvent regulations and explore new pharmacological profiles. unodc.orgkcl.ac.uk This drives the exploration of novel synthetic methodologies applicable to compounds like this compound and its analogues.

Recent approaches in the synthesis of synthetic cannabinoid analogues include scaffold hopping (replacing the core structure), fluorination, nitrogen walking (altering the position of nitrogen atoms in the core), alkyl chain contraction and homologation, and the coupling of different amino acid residues. frontiersin.org These strategies aim to create compounds with varied properties, including altered receptor affinity and potency. frontiersin.org

For instance, modifications of the N-pentyl group in related cannabinoids with substituents like N-cyclohexylmethyl have been reported, leading to compounds such as this compound. unodc.org The replacement of an indole core with an indazole core has also been shown to influence potency. unodc.org

The possibility of regioisomerism, where substituents are attached at different nitrogen positions in the indazole core (e.g., position 1 vs. position 2), also necessitates specific synthetic control to favor the desired isomer. drugsandalcohol.ieresearchgate.net Analytical techniques such as NMR, GC-MS, and HPLC are crucial for characterizing the synthesized compounds and confirming their structures and purity. drugsandalcohol.ienih.govmdpi.comtandfonline.com

Computational and Theoretical Chemistry of Ab Chmica

Quantum Chemical Approaches for Molecular Structure and Reactivity

Quantum chemical methods, such as ab initio calculations and Density Functional Theory (DFT), are fundamental tools for investigating the electronic structure, stability, and potential reactivity of molecules like AB-CHMINACA at a detailed level.

Ab Initio Calculations

Ab initio calculations, derived directly from quantum mechanical principles without empirical data, have been utilized in conjunction with other computational techniques to study AB-CHMINACA and related compounds. Specifically, ab initio Time-Dependent Density-Functional Theory (TD-DFT) simulations have been coupled with experimental Electronic Circular Dichroism (ECD) analysis for the stereochemical characterization and assignment of the absolute configuration of AB-CHMINACA and other synthetic cannabinoid receptor agonists (SCRAs) lincoln.ac.ukamazonaws.com. This combined approach allows for the determination of the enantiomer elution order in chromatographic separations lincoln.ac.ukamazonaws.com. While standalone ab initio studies focusing solely on the molecular structure or reactivity of AB-CHMINACA are not extensively detailed in the provided literature, its application as part of hybrid computational workflows for stereochemical analysis and in supporting vibrational studies of related compounds highlights its role in providing a theoretical foundation for understanding molecular properties acs.orgd-nb.info.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used quantum chemical method due to its balance of computational cost and accuracy, and it has been frequently applied in studies involving AB-CHMINACA and its analogs. DFT calculations have been instrumental in supporting experimental spectroscopic analyses, such as Raman and Surface-Enhanced Raman Spectroscopy (SERS), by providing theoretical vibrational data for structural confirmation and analysis acs.orgresearchgate.net. These studies involve optimizing the molecular geometry and calculating vibrational frequencies, which can then be compared to experimental spectra acs.org.

Furthermore, DFT, particularly its time-dependent extension (TD-DFT), has been coupled with ECD spectroscopy to determine the absolute configuration of chiral SCRAs, including AB-CHMINACA lincoln.ac.ukamazonaws.comresearchgate.net. This involves simulating the ECD spectra of different enantiomers and comparing them to experimental data to assign the correct stereochemistry lincoln.ac.ukamazonaws.com. Geometry optimization using DFT is a common initial step in these computational workflows d-nb.info. Research on related compounds suggests that specific DFT functionals and basis sets, such as B3PW91 with a 6-311++G(d,p) basis set including implicit solvent effects, can effectively reproduce experimental spectroscopic parameters researchgate.net. DFT calculations are also employed to optimize and simulate theoretical data for various analyses larvol.com.

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation techniques provide insights into the dynamic behavior of AB-CHMINACA and its interactions with biological systems at an atomic level.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are powerful tools for exploring the conformational landscape of molecules and their interactions with biological targets over time. MD simulations have been applied to understand the dynamics and molecular interactions of synthetic cannabinoids, including those structurally similar to AB-CHMINACA, particularly concerning their binding to G protein-coupled receptors (GPCRs) like the cannabinoid 1 (CB1) receptor core.ac.ukelifesciences.orgacs.orgelifesciences.orgbiorxiv.org. These simulations offer insights into the complex process of ligand binding and unbinding, as well as the resulting conformational changes in the receptor elifesciences.orgelifesciences.orgbiorxiv.org. Comparative molecular modeling and MD simulations of CB1R bound to various SCRAs have been conducted to identify critical structural determinants that influence receptor efficacy acs.org. Studies utilizing multi-ensemble simulations have aimed to decipher the effects of ligand binding dynamics on downstream signaling pathways elifesciences.orgbiorxiv.org. Classical molecular dynamics simulations have also been employed in the study of these compounds core.ac.uk.

Predictive Computational Models for Chemical and Biochemical Phenomena

Computational models are employed to predict various chemical and biochemical properties and phenomena related to AB-CHMINACA. These models can help in understanding behavior in biological systems and predicting potential interactions.

Predictive computational models have been used to estimate physicochemical properties such as lipophilicity, often expressed as log P values, for AB-CHMINACA and other SCRAs mdpi.com. These predictions contribute to understanding how the compound might partition between different phases and its potential pharmacokinetic behavior mdpi.com.

Computational chemistry methods also play a role in the development of analytical techniques. For instance, computational approaches have been used in the design of haptens for immunoassay development, including calculating molecular overlay similarity to the target analyte like AB-CHMINACA acs.org.

Molecular docking studies, which predict the preferred binding orientation and affinity of a ligand to a receptor, have been applied to investigate the interaction of AB-CHMINACA with proteins such as Human Serum Albumin (HSA) mdpi.comnih.gov. These studies aim to elucidate the recognition mechanisms and identify the specific binding sites and interactions involved, such as hydrogen bonds and hydrophobic contacts mdpi.comnih.gov. Docking calculations have indicated that AB-CHMINACA can bind to both site I and site II of HSA, competing with site-specific probes like warfarin (B611796) and L-tryptophan mdpi.comnih.gov.

Computational Methods Applied to AB-CHMINACA and Related Compounds

| Computational Method | Application(s) | References |

| Ab Initio Calculations (including TD-DFT) | Stereochemical characterization (with ECD), Supporting vibrational analysis | lincoln.ac.ukamazonaws.comacs.orgd-nb.info |

| Density Functional Theory (DFT) | Structural analysis, Vibrational studies (with Raman/SERS), Absolute configuration assignment (with ECD/TD-DFT), Geometry optimization | lincoln.ac.ukamazonaws.comacs.orgd-nb.inforesearchgate.netresearchgate.netlarvol.comdntb.gov.uadntb.gov.ua |

| Molecular Dynamics (MD) Simulations | Understanding GPCR-ligand dynamics, Binding/unbinding pathways, Receptor interactions | core.ac.ukelifesciences.orgacs.orgelifesciences.orgbiorxiv.org |

| Molecular Docking | Predicting binding to proteins (e.g., HSA), Elucidating recognition mechanisms | mdpi.comnih.gov |

| Predictive Models (e.g., Log P calculation) | Estimating lipophilicity | mdpi.com |

| Computational Chemistry (General) | Hapten design, Molecular overlay similarity | acs.org |

Metabolism and Biotransformation Pathways of Ab Chmica

In Vitro Metabolic Elucidation Using Biological Systems

Studies employing human liver microsomes (HLMs) and human hepatocytes have identified a significant number of AB-CHMINACA metabolites. nih.govresearchgate.netuantwerpen.beresearchgate.netnih.govresearchgate.net For instance, incubation of AB-CHMINACA with HLMs has revealed the formation of numerous metabolites, detectable using techniques like liquid chromatography coupled to time-of-flight mass spectrometry (LC-QTOF/MS). nih.govuantwerpen.be

Phase I Metabolic Pathways

Phase I metabolism of AB-CHMINACA primarily involves oxidative reactions catalyzed by cytochrome P450 (CYP) enzymes, as well as hydrolysis. nih.govuantwerpen.bemdpi.commdpi.com These reactions introduce or expose polar functional groups on the molecule. wur.nl

Hydroxylation Reactions

Hydroxylation is a major Phase I metabolic pathway for AB-CHMINACA. nih.govuantwerpen.beekb.egmdpi.com In vitro studies with human liver microsomes have detected multiple hydroxylated metabolites. nih.govuantwerpen.be This includes both mono-hydroxylated and di-hydroxylated species. nih.govuantwerpen.be Hydroxylation can occur at various positions on the AB-CHMINACA structure, including the cyclohexylmethyl moiety and potentially the isopropyl group. researchgate.netuantwerpen.beresearchgate.netresearchgate.netnih.govd-nb.info Studies using recombinant human CYPs have shown that CYP3A4 is a highly active enzyme in the formation of hydroxylated AB-CHMINACA metabolites. nih.gov

Table 1: Hydroxylated Metabolites of AB-CHMINACA Identified In Vitro

| Metabolite Type | Number of Metabolites Detected (HLMs) | Proposed Site(s) of Hydroxylation | Involved Enzymes (if specified) |

| Mono-hydroxylated | 7 nih.gov, 6 uantwerpen.be | Cyclohexylmethyl, Isopropyl researchgate.netuantwerpen.beresearchgate.netresearchgate.netnih.govd-nb.info | CYPs, primarily CYP3A4 nih.gov |

| Di-hydroxylated | 6 nih.gov, 6 uantwerpen.be | Cyclohexylmethyl, Isopropyl uantwerpen.beresearchgate.netresearchgate.netd-nb.info | CYPs nih.gov |

| Hydroxylated N-dealkylated | 1 uantwerpen.be | - | CYPs nih.gov |

O-Demethylation Processes

While O-demethylation is a known metabolic pathway for some synthetic cannabinoids and other compounds containing methoxy (B1213986) groups researchgate.netresearchgate.netnih.govmdpi.commdpi.com, specific details regarding O-demethylation of AB-CHMINACA itself were not prominently detailed in the search results, although related compounds like AMB-CHMICA undergo O-demethylation. researchgate.netresearchgate.net

N-Dealkylation Transformations

N-Dealkylation is another Phase I metabolic reaction observed for AB-CHMINACA. nih.govuantwerpen.beresearchgate.net This process involves the removal of an alkyl group attached to a nitrogen atom. A metabolite resulting from N-dealkylation of AB-CHMINACA has been detected in in vitro studies using human liver microsomes. nih.govuantwerpen.be

Carboxylation Mechanisms

Carboxylation, specifically the formation of carboxylic acid metabolites, is a significant Phase I pathway for AB-CHMINACA, often resulting from the hydrolysis of amide functionalities within the molecule. nih.govuantwerpen.beekb.egmdpi.comglpbio.com Two carboxylated metabolites, likely produced by amidase enzymes, have been identified in in vitro studies. nih.govuantwerpen.be One such metabolite is 1-(cyclohexylmethyl)-1H-indazole-3-carboxylic acid, which results from the replacement of the carboxamide-linked aminocarbonyl-2-methylpropyl side chain with a carboxyl group. glpbio.com This metabolite is considered a major one. nih.gov

Table 2: Carboxylated Metabolites of AB-CHMINACA Identified In Vitro

| Metabolite Type | Number of Metabolites Detected (HLMs) | Proposed Formation Mechanism | Involved Enzymes (if specified) |

| Carboxylated | 2 nih.govuantwerpen.be | Amide Hydrolysis nih.govuantwerpen.beglpbio.com | Amidase enzymes nih.govuantwerpen.be |

Phase II Metabolic Pathways (e.g., Glucuronidation)

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules like glucuronic acid, sulfate, or glutathione. wur.nl Glucuronidation is a prominent Phase II metabolic pathway for AB-CHMINACA metabolites. nih.govuantwerpen.beekb.egmdpi.comnih.govfrontiersin.orgacs.org In vitro studies have shown the formation of glucuronidated metabolites of AB-CHMINACA. nih.govuantwerpen.be While direct glucuronidation of the parent AB-CHMINACA was not observed in one study, glucuronidation of its Phase I metabolites (produced by CYPs and/or amidase) was detected, resulting in the formation of several glucuronidated metabolites. uantwerpen.be

Table 3: Phase II Metabolites of AB-CHMINACA Identified In Vitro

| Metabolic Pathway | Number of Metabolites Detected (HLMs) | Conjugating Moiety | Substrates for Conjugation |

| Glucuronidation | 5 nih.gov, 5 uantwerpen.be | Glucuronic Acid | Phase I Metabolites uantwerpen.be |

Enzymatic Systems Involved in AB-Chmica Biotransformation

The biotransformation of this compound primarily involves enzymatic processes, with key roles played by cytochrome P450 (CYP) enzymes and amidase enzymes. These enzymatic systems catalyze various reactions that modify the structure of this compound, leading to the formation of different metabolites.

Role of Cytochrome P450 (CYP) Enzymes

Cytochrome P450 (CYP) enzymes are a superfamily of enzymes that play a central role in the oxidative metabolism of a wide variety of endogenous and exogenous compounds, including drugs and xenobiotics. aacrjournals.orguniroma1.it They are primarily located in the liver but are also found in other tissues. abcam.com CYP enzymes catalyze reactions such as hydroxylation, epoxidation, and N-dealkylation, introducing polar functional groups into lipophilic molecules, which facilitates their excretion. wur.nlmdpi.com

Studies investigating the in vitro metabolism of this compound using human liver microsomes (HLMs) have demonstrated the significant involvement of CYP enzymes. nih.govresearchgate.net Specifically, CYP enzymes are responsible for the formation of hydroxylated metabolites and metabolites resulting from N-dealkylation of this compound. nih.gov Research using recombinant human CYPs has identified CYP3A4 as the most active enzyme in the formation of hydroxylated this compound metabolites. nih.govresearchgate.netevitachem.com Other CYP isoforms may also contribute to the metabolic profile. dshs-koeln.de

Phase I biotransformation reactions, largely mediated by CYP enzymes, are often the initial step in the metabolism of synthetic cannabinoids. mdpi.com For this compound, hydroxylation, particularly on the cyclohexylmethyl ring, is a major metabolic reaction catalyzed by CYP enzymes. ekb.egnih.gov

Contribution of Amidase Enzymes

Amidase enzymes are a group of hydrolytic enzymes that catalyze the hydrolysis of amide bonds. ebi.ac.uk They are involved in the metabolism of various endogenous and exogenous substances. cas.czunimi.it For synthetic cannabinoids containing an amide functional group, amidase-catalyzed hydrolysis can be a significant metabolic pathway. uantwerpen.be

In the context of this compound, amidase enzymes are primarily involved in the hydrolysis of the terminal amide group. uantwerpen.be This reaction leads to the formation of carboxylated metabolites. nih.govresearchgate.net Studies have indicated that the hydrolysis of the terminal amide group by amidase is a major metabolic pathway for this compound, similar to other synthetic cannabinoids like AB-PINACA and AB-FUBINACA. uantwerpen.be The carboxylated metabolite formed via amidase activity is considered one of the major metabolites detected. nih.govresearchgate.net

Comparative Metabolic Profiling and Species Differences

Comparative metabolic profiling studies aim to identify similarities and differences in the metabolic pathways of a compound across different species or under different conditions. While the primary focus of the provided information is on human metabolism, some insights into species differences can be inferred from studies using in vitro models like human and mouse liver microsomes.

One study comparing the in vitro metabolism of a related synthetic cannabinoid, APP-CHMINACA, using human and mouse liver microsomes observed no differences in the eight different metabolic reactions and the two main metabolic routes identified. nih.gov This suggests a potential for interspecies correlation in phase I metabolic reactions between mice and humans for structurally similar compounds. nih.gov

For AB-CHMINACA itself, in vitro studies using human liver microsomes have shown that most of the detected in vitro metabolites were also present in urine samples from a human user, indicating the relevance of these in vitro findings for predicting in vivo human metabolism. nih.govresearchgate.net

While extensive data on comparative metabolic profiling of this compound across a wide range of species is not detailed in the provided snippets, the consistency observed between human and mouse liver microsomes for a related compound suggests that in vitro models can provide valuable insights into potential metabolic pathways in different species. Further research would be needed to fully elucidate species-specific metabolic differences for this compound.

Computational Prediction of this compound Metabolites

Computational methods play an increasingly important role in predicting the metabolic fate of chemical compounds. These methods can help identify potential metabolic transformations and predict the structures of metabolites, guiding experimental studies and facilitating the identification of biomarkers. dntb.gov.ua

Computational prediction of this compound metabolites has been explored to anticipate the metabolic transformations it undergoes in biological systems. Predicted metabolic transformations for this compound include hydroxylation of the cyclohexyl ring, hydrolysis of the terminal amide, hydrolysis of the internal amide, and hydroxylation/oxidation of the isopropyl group. researchgate.net

These computational predictions align with the experimental findings regarding the involvement of CYP enzymes in hydroxylation and amidase enzymes in amide hydrolysis. nih.govresearchgate.netresearchgate.net Computational tools can generate potential metabolite structures based on known metabolic reactions and the chemical structure of the parent compound. These predicted metabolites can then be targeted in analytical studies to confirm their presence in biological samples. researchgate.net

Biomolecular Interactions and Molecular Mechanism of Action of Ab Chmica

Identification of Primary Biological Targets

The primary biological targets of AB-Chmica are the cannabinoid receptors, specifically CB1 and CB2 receptors wikipedia.orgekb.egnih.gov. These receptors are G protein-coupled receptors (GPCRs) that play significant roles in various physiological processes mdpi.comlibretexts.org. The interaction of ligands like this compound with these receptors initiates intracellular signaling cascades mdpi.com.

Cannabinoid Receptor (CB1) Interactions

This compound is known to be a potent agonist of the CB1 receptor wikipedia.orgekb.eg. Studies have demonstrated its high binding affinity for the CB1 receptor wikipedia.orgnih.govresearchgate.net. The CB1 receptor is predominantly located in the central and peripheral nervous systems, although it is also found in other tissues such as immune cells, testes, heart, and blood vessels ekb.eg. Binding to CB1 receptors is responsible for many of the characteristic effects associated with cannabinoids, including psychoactive effects ekb.egfrontiersin.org. Research indicates that this compound acts as a full agonist at the CB1 receptor, exhibiting high efficacy nih.gov. The (S)-enantiomer of AB-CHMINACA has shown enhanced potency at both CB1 and CB2 receptors compared to the (R)-enantiomer frontiersin.org.

Here is a table summarizing reported binding affinity data for this compound at the CB1 receptor:

| Target Receptor | Binding Affinity (Ki) | Notes | Source |

| CB1 | 0.78 nM | Potent agonist | wikipedia.org |

Ligand-Based Computational Methods for Target Prediction

Ligand-based computational methods are employed to predict the potential biological targets of a compound based on its chemical structure and similarity to known ligands mdpi.comnih.gov. These methods utilize the principle that molecules with similar structures are likely to bind to the same receptors or enzymes mdpi.com. For this compound, such methods can be used to identify potential binding partners by comparing its structural features to databases of compounds with known biological activity mdpi.com. While specific computational studies solely focused on predicting novel targets for this compound using these methods were not detailed in the provided context, ligand-based approaches are a standard tool in chemical biology and drug discovery for generating hypotheses about potential targets mdpi.comnih.gov. These methods can complement experimental approaches by suggesting proteins or pathways that may interact with this compound, guiding further in vitro investigations.

In Vitro Approaches for Elucidating Mechanism of Action

In vitro approaches are fundamental for experimentally elucidating the mechanism of action of compounds like this compound nih.govthermofisher.com. These methods allow for controlled studies of the compound's interactions with specific biological targets, such as cannabinoid receptors, in a simplified environment outside of a living organism.

Key in vitro techniques used to study this compound and other synthetic cannabinoids include:

Receptor Binding Assays: These assays measure the affinity of a compound for a specific receptor. Competition binding assays, often using radiolabeled ligands like [³H]CP55,940, are commonly used to determine the binding affinity (Ki) of this compound to CB1 and CB2 receptors in cell membrane preparations nih.govmdpi.comresearchgate.net.

G Protein Activation Assays: As CB1 and CB2 receptors are GPCRs, their activation by agonists like this compound leads to the modulation of G protein activity. Assays measuring the binding of [³⁵S]GTPγS are used to assess the functional potency and efficacy of this compound in activating G proteins coupled to cannabinoid receptors nih.govnih.gov. These assays can demonstrate whether the compound acts as a full or partial agonist nih.gov.

Cell-Based Assays: These assays use cells expressing the target receptors to study the downstream effects of receptor activation. Examples include assays measuring changes in intracellular signaling molecules like cAMP or the recruitment of β-arrestin mdpi.comresearchgate.net. Some novel cell-based assays, such as those utilizing NanoLuciferase complementation, have been developed to detect cannabinoid receptor activation by synthetic cannabinoids and their metabolites mdpi.com. These methods can detect receptor activation at subnanomolar concentrations mdpi.com.

In vitro studies have confirmed that this compound binds to and activates both CB1 and CB2 receptors and is a full agonist at the CB1 receptor nih.gov. Studies using human liver microsomes have also been employed to investigate the metabolism of synthetic cannabinoids, which is relevant to understanding the compounds present in biological samples and their potential activity mdpi.com.

Advanced Methodologies for Characterizing Biomolecular Binding Kinetics and Affinity

Beyond simple equilibrium binding affinity, advanced methodologies provide deeper insights into the dynamics of biomolecular interactions, including binding kinetics (association and dissociation rates) nih.govtandfonline.com. Understanding these kinetic parameters (kon and koff) is crucial as they can influence the onset and duration of a compound's biological effects, even for ligands with similar equilibrium dissociation constants (KD) nih.govtandfonline.com. KD is the ratio of koff to kon nih.govbmglabtech.com.

Advanced techniques for characterizing biomolecular binding kinetics and affinity include:

Surface Plasmon Resonance (SPR): SPR is a label-free technology that allows real-time monitoring of binding events between a ligand immobilized on a sensor surface and an analyte in solution mdpi.comresearchgate.net. SPR can provide detailed kinetic data (kon and koff) and thus the equilibrium dissociation constant (KD) bmglabtech.commdpi.com. This method has been applied to study the interaction of synthetic cannabinoids with the CB1 receptor by immobilizing receptor proteins onto a chip mdpi.com.

Isothermal Titration Calorimetry (ITC): ITC is a thermodynamic technique that measures the heat released or absorbed during a binding event acs.org. It can determine binding affinity (KD), stoichiometry, and thermodynamic parameters (enthalpy and entropy) of the interaction in a single experiment acs.org. While not specifically mentioned for this compound in the provided text, ITC is a powerful tool for characterizing the thermodynamics of ligand-receptor binding.

Kinetic Real-Time Cell-Binding Approaches: These methods involve measuring the binding of a compound to living cells expressing the target receptor over time nih.gov. High-resolution real-time data acquisition allows for the determination of association and dissociation rate constants nih.gov. These approaches can provide insights into binding characteristics in a more physiologically relevant context compared to studies with isolated receptors nih.gov.

These advanced methodologies provide a more comprehensive understanding of how this compound interacts with its targets, offering valuable data for structure-activity relationship studies and the prediction of in vivo behavior.

Structure Activity Relationship Sar Studies of Ab Chmica and Its Analogues

Systematic Investigation of Structural Modifications and Their Impact on Biological Potency

Systematic structural modifications of synthetic cannabinoids, including those with an indazole core like AB-Chmica, have revealed significant insights into how even minor changes can dramatically affect pharmacokinetic and pharmacodynamic properties kcl.ac.uk. The variation and evolution of synthetic cannabinoid receptor agonists (SCRAs) are often achieved by systematically modifying different regions of their basic structure, such as the core, linker, head, and tail unodc.org.

Studies comparing indazole-based compounds (like AB-PINACA) with their indole (B1671886) counterparts (like AB-PICA) have shown that replacing the indole core with an indazole can lead to a substantial increase in CB1 affinity unodc.org. Similarly, within the analogous indole- and indazole-tert-leucinamide (ADB-series) derivatives, a similar increase in CB1-binding affinity was observed unodc.org. However, this was not the case for the APP-series, where a bulky aromatic group often significantly reduced CB1 activity unodc.org.

Modification of tail groups, such as the introduction of N-cyclohexylmethyl- (as seen in this compound), N-4-fluorobenzyl- (AB-FUBICA), or N-4-cyanobutyl- (4CN-AB-BUTICA) side chains, has also been reported and can lead to substantial increases in CB1 affinity unodc.org. Further modifications, like halide substitution or varying alkyl chain length, have also been explored unodc.org.

Research on hydrolysis metabolites of SCRAs, including AB-CHMINACA, has shown that while some metabolites retain activity, it is often significantly reduced compared to the parent compounds ugent.be. For instance, a metabolite of AB-CHMINACA retained activity but with a considerably higher EC50 value compared to the parent compound ugent.be. Conversely, major hydrolysis metabolites of other compounds like ADB-CHMICA showed no detectable CB1 activation at concentrations up to 1 µM ugent.be.

Detailed research findings often involve the determination of EC50 (a measure of potency) and Emax (a measure of efficacy) values through assays like G-protein coupled receptor activation assays frontiersin.org. These values provide quantitative data on the biological potency of the parent compounds and their analogues or metabolites ugent.befrontiersin.org.

Role of Specific Structural Moieties in Receptor Recognition and Activation

Specific structural moieties within this compound and its analogues play critical roles in their recognition and activation of cannabinoid receptors, particularly CB1 and CB2 frontiersin.org. The presence of a valine amino acid amide residue is a common feature in this generation of synthetic cannabinoids wikipedia.org.

Studies investigating the interaction of indazole-3-carboxamides, including AB-CHMINACA, with CB1 and CB2 receptors have shown that these compounds can act as potent agonists frontiersin.org. All compounds tested in one study demonstrated higher potency at the CB2 receptor than at the CB1 receptor frontiersin.org.

Chirality also affects receptor interaction. (S)-enantiomers of these compounds have shown enhanced potency at both CB1 and CB2 receptors compared to their (R)-enantiomers frontiersin.org. The difference in potency between enantiomers can be influenced by structural features, such as the presence of an amine or ester moiety frontiersin.org. For compounds with an amine moiety (like AB-FUBINACA and AB-CHMINACA), the difference in potency between enantiomers was more pronounced than for those with an ester moiety frontiersin.org.

The "bulky" tert-butyl moiety in compounds like MDMB-FUBINACA appears to be involved in receptor activation and influences potency when other structural features are in place for ligand affinity frontiersin.org. This suggests that specific regions or moieties within the molecule interact differently with the receptor binding and activation sites frontiersin.org.

The core structure, linker, and tail are recognized as key sections whose modifications can influence binding to CB1 and/or CB2 receptors nih.gov. The indazole core is a common structural feature in many potent synthetic cannabinoids nih.gov.

Computational Approaches in SAR Elucidation

Computational approaches are valuable tools in elucidating SARs and guiding drug design researchgate.netnih.gov. Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to quantitatively relate chemical structure to biological activity rsc.orgresearchgate.net. QSAR models predict changes in potency as a function of structural modifications rsc.org.

These methods often involve using descriptors that represent physical, chemical, or even geometric properties of compounds to build regression models that can predict the activity of modified compounds researchgate.net. Computational methods can automatically extract interpretable SAR rules by connecting chemical structural features to patterns in biological activity profiles nih.gov.

Computational saturation analysis can be used to assess the chemical space coverage of existing analogue series and identify virtual candidate compounds with a high likelihood of activity acs.org. This helps in determining when a sufficient number of analogues have been generated for SAR exploration acs.org.

Computational methods, such as molecular docking and molecular dynamics simulations, can be used to understand the molecular interactions between small molecules and proteins, providing insights into how compounds bind to receptors rsc.org. Activity landscape models, including 3D representations, are also used to visualize and interpret SARs by presenting chemical similarity and compound potency information in context mdpi.com. Computational methods can be used to compare these activity landscapes quantitatively, reflecting varying SAR information content mdpi.com.

Rational Design Principles for Modulating this compound Activity

Rational design principles for modulating the activity of compounds like this compound are based on the understanding of their SAR and receptor interactions wikipedia.org. Rational drug design involves finding new medications based on the knowledge of a biological target, designing molecules that are complementary in shape and charge to the target wikipedia.org.

Knowledge gained from systematic structural modifications and their impact on potency directly informs rational design kcl.ac.ukunodc.org. By understanding which modifications to the core, linker, head, or tail regions lead to desired changes in receptor affinity and potency, researchers can rationally design new analogues with modulated activity unodc.orgnih.gov.

Identifying the role of specific structural moieties in receptor recognition and activation provides targets for rational design frontiersin.org. For example, if a particular moiety is crucial for high CB1 affinity, this knowledge can guide the design of new compounds intended to be potent CB1 agonists frontiersin.org. Similarly, understanding how chirality affects potency can inform the synthesis of specific enantiomers with enhanced activity frontiersin.org.

Computational approaches play a significant role in the rational design process researchgate.netrsc.orgwikipedia.org. QSAR models can predict the activity of newly designed analogues, guiding the selection of compounds for synthesis and testing rsc.orgresearchgate.net. Molecular docking and simulation can help predict how designed molecules might interact with the target receptors rsc.org. Computational tools can also assist in assessing the potential properties of designed compounds before their synthesis rsc.org.

Rational design can involve judicious modification of existing compounds, such as introducing groups that might influence metabolism or enhance interaction with the target researchgate.net. This can include exploiting factors like bond strength or steric effects researchgate.net. The goal is to design compounds with tailored activity profiles researchgate.net.

The simultaneous evaluation of potential binding sites and ligands is an important aspect of rational design frameworks, aiming to optimize properties like binding affinity and induced modulation nih.gov. By analyzing how modifications within different structural scaffolds lead to varying binding energies and modulation, researchers can refine design principles nih.gov.

Ultimately, rational design principles for modulating this compound activity are rooted in a deep understanding of its SAR, the specific interactions of its structural elements with cannabinoid receptors, and the application of computational tools to predict and guide the design of novel analogues with desired properties rsc.orgfrontiersin.orgresearchgate.netrsc.orgwikipedia.org.

Advanced Analytical Methodologies for Ab Chmica and Its Metabolites

High-Resolution Mass Spectrometry (HRMS) Techniques

High-resolution mass spectrometry (HRMS) plays a significant role in the identification and characterization of synthetic cannabinoids and their metabolites. HRMS provides accurate mass measurements, which are essential for determining elemental composition and identifying unknown compounds or metabolites. royalsocietypublishing.org Non-targeted screening approaches utilizing HRMS are being developed to detect both known and unknown compounds. nih.gov

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS)

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) is a powerful HRMS technique frequently coupled with chromatographic separation for the analysis of complex samples. rsc.orgrsc.org QTOF-MS combines the quadrupole's mass filtering capabilities with the high mass accuracy and sensitivity of a time-of-flight mass analyzer. This combination allows for comprehensive screening and identification of multiple analytes in a single run. royalsocietypublishing.org LC-QTOF-MS has been applied for the identification of AB-CHMINACA and other synthetic cannabinoids in biological matrices like serum. nih.gov Studies have shown LC-QTOF-MS to be effective in identifying a wide range of compounds, including AB-CHMINACA, sometimes proving superior to GC-MS in terms of the number of drugs identified in certain samples. nih.gov UHPLC-QTOF-MS has also been validated for the quantification and confirmation of synthetic cannabinoid metabolites in urine samples, providing full-spectrum data that enables retrospective analysis. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique commonly used in conjunction with mass spectrometry, particularly with liquid chromatography, for the analysis of polar and semi-polar compounds like synthetic cannabinoids and their metabolites. rsc.orgrsc.orgchromatographyonline.com ESI produces charged ions from molecules in solution, making it suitable for coupling with LC-MS systems. chromatographyonline.com LC-(ESI)-HRMS, often coupled with QTOF-MS, is utilized for wide-scope target screening of various compounds, including those relevant to synthetic cannabinoid analysis. rsc.orgrsc.org ESI can operate in both positive and negative ionization modes, increasing the range of compounds that can be detected. rsc.org

Chromatographic Separation Techniques Coupled with Mass Spectrometry

Chromatographic separation techniques are indispensable for resolving AB-Chmica and its metabolites from complex sample matrices before detection by mass spectrometry. The choice of chromatographic method depends on the volatility and polarity of the analytes and the sample matrix. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used and highly sensitive technique for the qualitative and quantitative analysis of synthetic cannabinoids and their metabolites in biological matrices such as urine, blood, serum, plasma, and hair. nih.govresearchgate.net LC-MS/MS utilizes liquid chromatography to separate the compounds, followed by tandem mass spectrometry (MS/MS) for selective detection and quantification. nih.govunodc.org MS/MS involves fragmentation of precursor ions and detection of specific product ions, providing high selectivity and reducing matrix interference. chromatographyonline.com Numerous quantitative screening methods for synthetic cannabinoid metabolites in urine have been published using LC-MS/MS. researchgate.net This technique is considered a primary method for the analysis of these compounds in biological samples. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another established technique for the analysis of synthetic cannabinoids, particularly for more volatile or easily derivatized compounds. nih.govdrugsandalcohol.ie GC-MS separates compounds based on their boiling points before they are ionized and detected by the mass spectrometer. researchgate.net GC-MS analytical methods are used for the measurement of AB-chminaca metabolites, such as metabolite M2, in human urine. biosynth.com While LC-MS/MS is often preferred for its applicability to a wider range of metabolites without derivatization, GC-MS remains a valuable tool, particularly in forensic and clinical toxicology laboratories. nih.govunodc.org High-sensitivity GC-MS methods have been developed for screening synthetic cannabinoids and their metabolites in urine. researchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC) Applications

Ultra-High Performance Liquid Chromatography (UHPLC) is an advanced form of liquid chromatography that uses smaller particle size columns and higher pressures, resulting in faster separations, improved resolution, and increased sensitivity compared to conventional HPLC. chromatographyonline.com UHPLC is frequently coupled with mass spectrometry, including HRMS and tandem MS, for high-throughput analysis of complex samples. chromatographyonline.commdpi.com UHPLC applications in synthetic cannabinoid analysis include coupling with QTOF-MS for comprehensive screening and retrospective analysis of metabolites in urine. researchgate.net The speed and efficiency of UHPLC make it particularly useful for analyzing large numbers of samples in routine analytical settings. chromatographyonline.com UHPLC-MS/MS methods have been developed for the simultaneous identification of synthetic cannabinoids in matrices like hair samples. researchgate.net

Sample Preparation and Extraction Strategies

Effective sample preparation is a critical step in the analytical workflow for this compound and its metabolites in biological matrices. The primary goal is to isolate the target analytes from the complex sample matrix, which helps to reduce matrix effects and enhance the sensitivity of the analysis. nih.govrsc.org Common extraction strategies include Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). nih.govrsc.org

Liquid-Liquid Extraction (LLE) is a sample preparation technique that utilizes the differential solubility of analytes between two immiscible liquid phases to extract the target compounds from the sample matrix. rsc.orgwaters.com For the analysis of synthetic cannabinoids and their metabolites, LLE is a commonly used method. nih.gov Halogenated solvents, such as chloroform (B151607) or dichloromethane, are frequently employed in combination with hydrophilic solvents like alcohols for the extraction of polar compounds. rsc.org The pH of the sample is an important consideration in LLE, as non-ionized analytes are typically extracted more efficiently by organic solvents. rsc.org Adjusting the pH to be between the pKa and (pKa ± 2) for acidic or basic analytes, respectively, can improve extraction recovery. rsc.org While LLE is a widely used technique, it can be more time-consuming compared to other methods like SPE. waters.com

Solid-Phase Extraction (SPE) is a versatile sample preparation technique that involves partitioning analytes between a solid stationary phase and a liquid mobile phase. rsc.orglibretexts.orgresearchgate.net SPE is often preferred for biological matrices like urine due to its effectiveness in cleaning up samples and concentrating analytes. researchgate.net The process typically involves four steps: conditioning the sorbent, loading the sample, washing to remove interferences, and eluting the target analytes. researchgate.net The choice of SPE sorbent is based on the chemical properties of the analytes and the sample matrix. libretexts.org Reversed-phase SPE sorbents, which can be polymeric or silica-based, retain compounds primarily through hydrophobic interactions. waters.comlibretexts.org A washing step is used to remove matrix interferences, and the analytes are then eluted with an organic solvent. waters.comlibretexts.org Compared to LLE, SPE can offer advantages in terms of simplicity, throughput, and robustness. researchgate.net Studies have shown that certain SPE methods, such as mixed-mode strong anion exchange SPE, can be more effective than LLE for extracting both polar and non-polar analytes from plasma, resulting in superior recoveries and reduced matrix effects. rsc.orgwaters.com

Liquid-Liquid Extraction (LLE)

Method Validation Parameters in Academic Contexts

Method validation is a crucial process in analytical chemistry to ensure that a method is suitable for its intended purpose and that the results are reliable and accurate. ashdin.comresearchgate.net In academic and forensic toxicology contexts, several parameters are evaluated during the validation of analytical methods for compounds like this compound and its metabolites. nih.govkingston.ac.ukoup.com These parameters include selectivity, linearity, limits of detection (LOD), and limits of quantification (LOQ). nih.govresearchgate.netkingston.ac.ukoup.com

Selectivity: Selectivity refers to the ability of the method to unequivocally measure the target analyte in the presence of other components in the sample matrix, such as endogenous substances or other co-administered compounds. ashdin.comkingston.ac.ukoup.com

Linearity: Linearity assesses the proportional relationship between the analyte concentration and the instrument response over a defined range. ashdin.comkingston.ac.ukoup.com This is typically determined by analyzing a series of standards at different concentrations and constructing a calibration curve. ashdin.com

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, although not necessarily quantified. ashdin.comkingston.ac.ukoup.com The LOQ is the lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. ashdin.comkingston.ac.ukoup.com These limits are often determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. ashdin.com

Other important validation parameters include accuracy, precision, recovery, matrix effects, and stability. nih.govkingston.ac.ukoup.com These parameters collectively provide confidence in the quality and consistency of the analytical data. ashdin.com

Non-Targeted Screening and Retrospective Data Analysis

Given the continuous emergence of new synthetic cannabinoids and their diverse metabolic profiles, non-targeted screening approaches are becoming increasingly valuable for their detection and identification. nih.govnih.govresearchgate.net Non-targeted screening using high-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (QTOF) instrumentation, allows for the detection of both known and unknown compounds in a sample. nih.govresearchgate.netsciex.com

A significant advantage of HRMS is the ability to perform retrospective data analysis. nih.govnih.govresearchgate.net Full-scan HRMS data can be acquired and stored, allowing for the re-examination of previously analyzed samples for compounds that were not initially targeted. nih.govresearchgate.netsciex.com This is particularly useful as new synthetic cannabinoids and their metabolites are identified, enabling laboratories to go back and screen existing data for these newly recognized substances without needing to re-run the physical samples. nih.govnih.govsciex.com Combining HRMS with chromatographic separation (e.g., LC-HRMS or GC-HRMS) enhances selectivity and provides additional information, such as retention time, for more confident identification. nih.govdrugsandalcohol.iesciex.com Retrospective screening based on accurate mass measurements, isotopic profiles, and spectral library matching allows for the identification of compounds with high confidence. sciex.commdpi.com

Current Challenges and Future Research Directions for Ab Chmica

Unidentified Metabolite Structures and Reference Standard Development

A significant challenge in the study of AB-Chmica is the identification of its complete metabolic profile. Due to the novelty of compounds like this compound, reference standards for many of their metabolites are often unavailable when initially needed for analysis. nih.gov Studies have been conducted to elucidate the metabolites derived from synthetic cannabinoids (SCs) to aid in their detection. nih.gov However, even in such studies, the exact structure of some metabolites may not be fully established. nih.gov

The lack of reference standards can prevent the detection of metabolites in biological samples, such as urine. nih.gov This highlights the critical need for further research into the metabolic pathways of this compound and the subsequent synthesis and availability of certified reference standards for identified metabolites. nih.govnih.govcerilliant.com Collaboration between academic laboratories and chemical companies is crucial for the rapid synthesis and provision of these essential standards, as demonstrated in past investigations where standards for predicted metabolites were made available. nih.gov Predicted metabolites of this compound are based on observed biological transformations in structurally similar synthetic cannabinoids, including hydroxylation of the cyclohexyl ring, hydrolysis of the terminal amide, hydrolysis of the internal amide, and hydroxylation/oxidation of the isopropyl group. nih.gov

Advancements in Mechanistic Characterization of Novel Biotransformations

Understanding the precise mechanisms by which this compound is biotransformed in biological systems is another area requiring advanced research. Biotransformation, often involving enzymes like cytochrome P450, can significantly alter the toxicological and physicochemical profiles of compounds. wur.nlsci-hub.se While general metabolic transformations for synthetic cannabinoids are understood, the specific enzymatic pathways and intermediate products for this compound may involve novel biotransformations that require detailed characterization. nih.govsci-hub.setandfonline.com

Advancements in structural elucidation capabilities are key to understanding biotransformation and its role in structure-activity relationship (SAR) development. tandfonline.com Further mechanistic investigations and the publication of unexpected biotransformation reactions are warranted to enrich the understanding within the field. tandfonline.com Computational chemistry can be a useful tool in revealing complex biotransformation mechanisms. sci-hub.se

Integration of Multi-Omics Data in this compound Research

The application and integration of multi-omics data in this compound research represent a future direction with significant potential. Multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, offer a comprehensive view of biological systems. nih.govnih.govmdpi.com This integrated analysis can reveal complex interactions and regulatory mechanisms that single-omics approaches cannot fully capture. nih.govnih.govmdpi.comuv.es

While much of the current multi-omics literature focuses on integrating genetic and transcriptomic data, there is growing interest in incorporating proteomics and metabolomics to gain insights closer to the phenotype. frontiersin.org Integrating multi-omics data can aid in the discovery and prioritization of biomarkers and provide a more reliable and holistic picture of the biochemistry and dynamics of biological systems. nih.govfrontiersin.org Challenges exist in integrating highly heterogeneous multi-omics data effectively. d-nb.info Future research should explore how multi-omics can be specifically applied to understand the biological impact and metabolic fate of this compound, potentially revealing novel pathways or interactions.

Development of Predictive Computational Models for Enhanced Understanding

The development of predictive computational models is crucial for enhancing the understanding of this compound. Computational modeling and simulation are promising methodologies for revealing fundamental biological principles, modeling interactions between system components, and predicting emergent processes. nih.gov These models can leverage experimental data to investigate the molecular basis of a compound's activity and predict the affinity of biological targets for novel compounds in silico. nih.gov

Computational methods based on chemical descriptors and machine learning can be used to create predictive models for biological activity. researchgate.net In silico approaches offer advantages such as lower cost and shorter run times compared to experimental methods for metabolism and toxicity profiling. rsc.org Predictive computational models can be used to probe the mechanisms of drug failures and are essential for ruling out compounds early in preclinical screening. nih.gov Applying such models to this compound could help predict its interactions with biological targets, its metabolic fate, and potential downstream effects, complementing in vitro and in vivo studies. nih.govnih.govrsc.org

Exploration of Advanced In Silico and In Vitro Methodologies for Compound Characterization

Future research on this compound should explore advanced in silico and in vitro methodologies for its comprehensive characterization. In silico methods, such as molecular docking, can predict the binding mode and interactions between a ligand and a protein, aiding in the assessment of therapeutic potential or biological activity. mdpi.comfrontiersin.orgacs.org These computational studies can guide experimental design. rsc.org

Advanced in vitro techniques, such as high-resolution mass spectrometry (HRMS), are being developed for the detection of both known and unknown compounds, which is particularly relevant for identifying this compound and its metabolites. nih.gov Combining high-throughput sequencing with mass spectrometry can enable integrated analysis of different molecular layers. nih.gov The integration of in silico predictions with in vitro experimental validation is a powerful approach for compound characterization, allowing for the testing of antimicrobial potential or other biological activities. frontiersin.orgacs.org Applying these advanced methodologies can provide detailed insights into the physical and chemical properties of this compound and its interactions at a molecular level. mdpi.comfrontiersin.orgacs.orgmdpi.com

Identification of Key Knowledge Gaps for Translational Research

Identifying key knowledge gaps is essential for facilitating the translational research of findings related to this compound. Translational research aims to bridge the gap between basic scientific discoveries and their application in practical settings. mdpi.comebm-journal.org Challenges in translation can arise from various factors, including a lack of systematic studies required for regulatory submissions and inefficient communication between stakeholders. nih.gov

While the immediate translational research for this compound might be related to forensic toxicology and understanding its effects in humans, identifying knowledge gaps would involve pinpointing areas where current understanding is insufficient to inform public health responses, clinical management of exposures, or potential therapeutic interventions targeting related pathways. This could include gaps in understanding long-term effects, interactions with other substances, or the variability in individual responses. Addressing these gaps requires targeted high-quality research and improved infrastructure to support the translation of knowledge into practice. nih.govresearchgate.netresearchgate.net

Q & A

Q. What are the standard analytical techniques for characterizing the purity and molecular structure of AB-Chmica in academic research?

- Methodological Answer : this compound’s purity and structural integrity should be confirmed using a combination of nuclear magnetic resonance (NMR) spectroscopy (for functional group analysis), high-performance liquid chromatography-mass spectrometry (HPLC-MS) (for purity assessment and molecular weight confirmation), and X-ray crystallography (for definitive structural elucidation). Ensure raw data (e.g., NMR spectra, chromatograms) are included in supplementary materials, with explicit protocols for instrument calibration and sample preparation to enable replication .

Q. What are the best practices for ensuring reproducibility in this compound synthesis protocols?

- Methodological Answer : Reproducibility requires documenting exact reaction conditions (temperature, solvent ratios, catalyst loading), purification steps (e.g., column chromatography gradients), and characterization data for all intermediates. Follow journal guidelines (e.g., Advanced Journal of Chemistry) to include detailed experimental sections in the main text and auxiliary data (e.g., TLC plates, IR spectra) in supplementary files. Cross-validate results with independent replicates and report yield ranges .

Q. How should researchers document this compound’s spectroscopic data to meet academic journal standards?

- Methodological Answer : Journals like Analytical and Bioanalytical Chemistry require raw spectral data (e.g., NMR peak lists, HR-MS spectra) to be archived in supplementary materials. Annotate spectra with acquisition parameters (e.g., solvent, frequency) and assign all peaks. For novel compounds, include elemental analysis results and comparison to computational predictions (e.g., DFT-calculated NMR shifts) .

Advanced Research Questions

Q. How can researchers design experiments to investigate structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer : SAR studies require a systematic synthesis approach (e.g., varying substituents at specific positions) paired with computational modeling (e.g., molecular docking, QSAR). Use high-throughput screening to assay biological activity, and apply multivariate statistical analysis (e.g., PCA) to correlate structural modifications with functional outcomes. Validate hypotheses with in vitro/in vivo models and report dose-response curves with error margins .

Q. What methodologies are recommended for resolving contradictory data in this compound’s thermodynamic stability studies?

- Methodological Answer : Contradictory stability data may arise from experimental variability (e.g., solvent effects, measurement techniques). Address this by:

- Conducting multi-technique validation (e.g., DSC for enthalpy, TGA for decomposition profiles).

- Performing root-cause analysis (e.g., testing purity via HPLC, assessing hygroscopicity).

- Applying Bayesian statistics to quantify uncertainty across datasets. Reference frameworks like FINER criteria to refine hypotheses .

Q. What strategies optimize high-throughput screening (HTS) for this compound’s biological activity while minimizing experimental bias?

- Methodological Answer : Mitigate bias via randomized plate layouts and blinded data analysis . Use positive/negative controls in each assay plate (e.g., reference inhibitors). Employ automated liquid handling systems to reduce human error, and validate hits with orthogonal assays (e.g., SPR binding alongside cellular viability tests). Document all HTS parameters (e.g., Z’-factor scores) to assess assay robustness .

Q. How can computational chemistry be integrated with experimental data to predict this compound’s reactivity under non-standard conditions?

- Methodological Answer : Combine molecular dynamics (MD) simulations (to model solvent interactions) with quantum mechanics/molecular mechanics (QM/MM) calculations (to explore transition states). Validate predictions experimentally using kinetic studies (e.g., Arrhenius plots) or in situ spectroscopy (e.g., Raman monitoring of reaction intermediates). Ensure computational protocols are transparently reported (e.g., force fields, convergence criteria) .

Data Presentation & Compliance

Q. What statistical methods are appropriate for analyzing dose-response curves in this compound bioassays?

Q. How should researchers address ethical and data-sharing requirements when publishing this compound studies?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing datasets in repositories (e.g., Zenodo, ChemRxiv). Declare conflicts of interest and funding sources. For computational studies, share code (e.g., GitHub links) and input files. Follow journal-specific mandates for open-access compliance (e.g., CC-BY licensing) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.